Ethyl 4-(pent-4-enoyl)benzoate
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Overview
Description
Ethyl 4-(pent-4-enoyl)benzoate is an organic compound with the molecular formula C14H16O3 It is a benzoate ester derivative, characterized by the presence of a pent-4-enoyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(pent-4-enoyl)benzoate typically involves the esterification of 4-(pent-4-enoyl)benzoic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The crude product is then purified by recrystallization or column chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(pent-4-enoyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of ester derivatives .
Scientific Research Applications
Ethyl 4-(pent-4-enoyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of ethyl 4-(pent-4-enoyl)benzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-aminobenzoate: Known for its use as a local anesthetic.
Ethyl 4-(4-aryl-2-hydroxy-4-oxobut-2-enoyl)amino]benzoates: Studied for their analgesic activity.
Uniqueness
Ethyl 4-(pent-4-enoyl)benzoate is unique due to its pent-4-enoyl group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
194796-25-3 |
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Molecular Formula |
C14H16O3 |
Molecular Weight |
232.27 g/mol |
IUPAC Name |
ethyl 4-pent-4-enoylbenzoate |
InChI |
InChI=1S/C14H16O3/c1-3-5-6-13(15)11-7-9-12(10-8-11)14(16)17-4-2/h3,7-10H,1,4-6H2,2H3 |
InChI Key |
RWEVAPSWONOXON-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(=O)CCC=C |
Origin of Product |
United States |
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